molecular formula C10H20OSi B14365726 {[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane CAS No. 91239-03-1

{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane

Cat. No.: B14365726
CAS No.: 91239-03-1
M. Wt: 184.35 g/mol
InChI Key: KIULXQGYOQKDKA-UHFFFAOYSA-N
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Description

{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane typically involves the reaction of cyclopropyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Cyclopropyl alcohol+Trimethylsilyl chloride[1-(But-2-en-2-yl)cyclopropyl]oxy(trimethyl)silane+HCl\text{Cyclopropyl alcohol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopropyl alcohol+Trimethylsilyl chloride→[1-(But-2-en-2-yl)cyclopropyl]oxy(trimethyl)silane+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, alcohols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane involves its interaction with various molecular targets. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(Cyclopropyl)methoxy}(trimethyl)silane}
  • {[1-(Cyclopropyl)ethoxy}(trimethyl)silane}
  • {[1-(Cyclopropyl)propoxy}(trimethyl)silane}

Uniqueness

{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane is unique due to the presence of the but-2-en-2-yl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and applications.

Properties

CAS No.

91239-03-1

Molecular Formula

C10H20OSi

Molecular Weight

184.35 g/mol

IUPAC Name

(1-but-2-en-2-ylcyclopropyl)oxy-trimethylsilane

InChI

InChI=1S/C10H20OSi/c1-6-9(2)10(7-8-10)11-12(3,4)5/h6H,7-8H2,1-5H3

InChI Key

KIULXQGYOQKDKA-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C1(CC1)O[Si](C)(C)C

Origin of Product

United States

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